2-(シクロプロピルアミノ)-2-オキソ酢酸

概要

説明

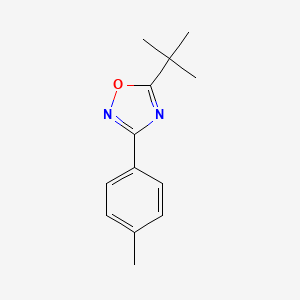

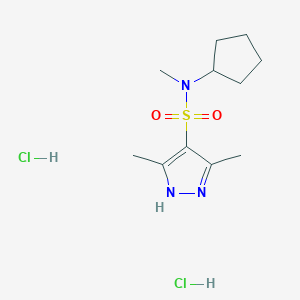

2-(Cyclopropylamino)-2-oxoacetic acid is a chemical compound with the molecular formula C5H9NO2 . It is also known as cyclopropylglycine . The IUPAC name of this compound is (cyclopropylamino)acetic acid .

Synthesis Analysis

The synthesis of cyclopropane-containing compounds, such as 2-(Cyclopropylamino)-2-oxoacetic acid, often involves cyclopropanation techniques . One approach involves a photoredox-catalyzed decarboxylative radical addition–polar cyclization cascade . This method uses a readily available organic photocatalyst and visible light, and it has been shown to be amenable to a broad range of structurally complex carboxylic acids and a wide variety of chloroalkyl alkenes .Molecular Structure Analysis

The molecular structure of 2-(Cyclopropylamino)-2-oxoacetic acid involves a cyclopropane ring, which is a three-membered carbon ring. The cyclopropane ring is attached to an amino group and a carboxylic acid group . The InChI code for this compound is 1S/C5H9NO2/c7-5(8)3-6-4-1-2-4/h4,6H,1-3H2,(H,7,8) .Physical and Chemical Properties Analysis

The molecular weight of 2-(Cyclopropylamino)-2-oxoacetic acid is 115.13 g/mol . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not explicitly mentioned in the search results.科学的研究の応用

非天然アミノ酸の不斉合成

2-(シクロプロピルアミノ)-2-オキソ酢酸は、(S)-シクロプロピルグリシンとしても知られており、非天然アミノ酸の不斉合成に使用されてきました . 還元アミノ化と補酵素再生活性を統合した自己完結型の二機能性酵素が開発され、(S)-シクロプロピルグリシンの合成に成功しました . このプロセスにより、反応速度が向上し、生体転換時間が短縮されました .

医薬品合成における産業的応用

新たに開発されたNADH駆動の生触媒系は、(S)-シクロプロピルグリシンの合成における産業的応用のための自己完結型の生触媒として利用できます . この化合物は、頻繁に行われる前臨床/臨床薬物分子の合成のためのキラル中心とシクロプロピル断片を提供します .

鈴木・宮浦カップリング

2-(シクロプロピルアミノ)-2-オキソ酢酸は、広く用いられている遷移金属触媒による炭素-炭素結合形成反応である鈴木・宮浦カップリング(SMカップリング)に潜在的に使用できます . この反応は、比較的安定で、容易に調製され、一般的に環境に優しい有機ホウ素試薬を特徴とする、穏和な条件で、官能基に対して許容性があることが知られています .

アミノ酸プロドラッグの合成

この化合物は、アミノ酸プロドラッグの合成にも使用できます . P2Y12受容体拮抗薬として使用されるチエノピリジン系薬物は、抗血小板療法において重要な役割を果たしています . この化合物クラスをさらに最適化するために、2-ヒドロキシテトラヒドロチエノピリジンのアミノ酸プロドラッグのシリーズが設計および合成されました .

将来の方向性

The future directions in the field of cyclopropane-containing compounds like 2-(Cyclopropylamino)-2-oxoacetic acid could involve the development of more selective peptide linkers using unnatural amino acids . Another potential direction could be the incorporation of on-line LC-MS approaches for product monitoring, including 2D-HPLC or capillary electrophoresis (CE) separation-based methods combined with MS detection .

Relevant Papers The relevant papers retrieved discuss various aspects of cyclopropane-containing compounds. For instance, one paper discusses the development of a photoredox-catalyzed decarboxylative radical addition–polar cyclization cascade approach to functionalized cyclopropanes . Another paper discusses the strategic considerations for the introduction of the cyclopropane motif in a collection of recent total syntheses .

特性

IUPAC Name |

2-(cyclopropylamino)-2-oxoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO3/c7-4(5(8)9)6-3-1-2-3/h3H,1-2H2,(H,6,7)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQMQLEHOJCDKHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20651578 | |

| Record name | (Cyclopropylamino)(oxo)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20651578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183235-79-2 | |

| Record name | (Cyclopropylamino)(oxo)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20651578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (cyclopropylcarbamoyl)formic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[1-(Dimethylamino)ethyl]benzaldehyde](/img/structure/B1372486.png)

![5-Chloro-[1,2,3,4]tetrazolo[1,5-a]pyrazine](/img/structure/B1372492.png)